molecular formula C15H17N3O2 B3735057 2-[Hydroxy(phenyl)methyl]-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one

2-[Hydroxy(phenyl)methyl]-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one

Cat. No.: B3735057
M. Wt: 271.31 g/mol
InChI Key: SWDODSMDFRZMTQ-UHFFFAOYSA-N
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Description

2-[Hydroxy(phenyl)methyl]-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one is a complex heterocyclic compound that features a unique structure combining a pyrimidine ring fused with an azepine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

2-[hydroxy(phenyl)methyl]-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-13(10-4-2-1-3-5-10)14-17-12-7-9-16-8-6-11(12)15(20)18-14/h1-5,13,16,19H,6-9H2,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDODSMDFRZMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=O)NC(=N2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(phenyl)methyl]-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an appropriate amine, the intermediate Schiff base can be formed, which upon cyclization and subsequent reactions yields the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification systems. The choice of raw materials, reaction conditions, and purification techniques are crucial to achieving high efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(phenyl)methyl]-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the aromatic ring.

Scientific Research Applications

2-[Hydroxy(phenyl)methyl]-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one has a broad range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[Hydroxy(phenyl)methyl]-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures such as:

    Imidazoles: Known for their broad range of biological activities.

    Benzodiazepines: Widely used in medicine for their sedative and anxiolytic properties.

    Thiazepines: Studied for their potential therapeutic applications.

Uniqueness

What sets 2-[Hydroxy(phenyl)methyl]-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one apart is its unique combination of a pyrimidine and azepine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Hydroxy(phenyl)methyl]-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one
Reactant of Route 2
2-[Hydroxy(phenyl)methyl]-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one

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